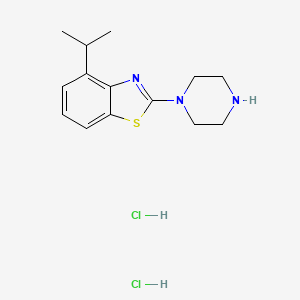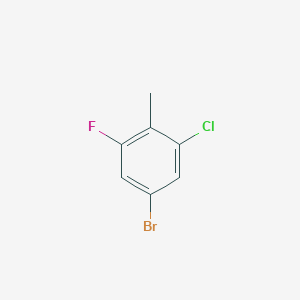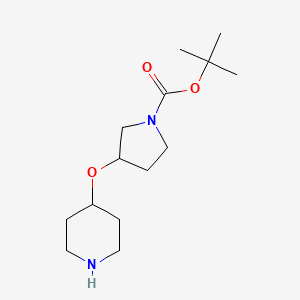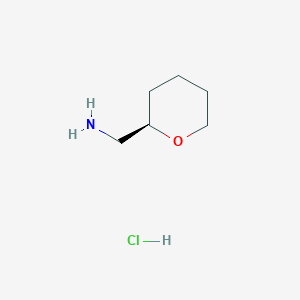
5-Bromo-4-methylpyridine-2-carbonyl chloride
描述
5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves the bromination of 4-methylpyridine followed by the introduction of a carbonyl chloride group. One common method includes the following steps:
Bromination: 4-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Carbonylation: The brominated product is then treated with phosgene (COCl2) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-Bromo-4-methylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
Substituted Pyridines: Products from substitution reactions.
Biaryl Compounds: Products from coupling reactions.
Carboxylic Acids: Products from hydrolysis reactions.
科学研究应用
5-Bromo-4-methylpyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-4-methylpyridine-2-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid in the presence of a palladium catalyst .
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the carbonyl chloride group.
4-Methylpyridine-2-carbonyl chloride: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Similar structure but has a fluorine atom instead of a methyl group.
Uniqueness
5-Bromo-4-methylpyridine-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-4-methylpyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUVCHWMGYWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)


![Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1403679.png)


![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)



